molecular formula C15H14N2O2S B2640649 N-(3-cyanothiophen-2-yl)-2-(4-ethoxyphenyl)acetamide CAS No. 923485-27-2

N-(3-cyanothiophen-2-yl)-2-(4-ethoxyphenyl)acetamide

Cat. No. B2640649
CAS RN: 923485-27-2
M. Wt: 286.35
InChI Key: MPENCIKEQBCXEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene-based analogs, such as “N-(3-cyanothiophen-2-yl)-2-(4-ethoxyphenyl)acetamide”, have been synthesized using various methods . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It forms the basis for the structure of “N-(3-cyanothiophen-2-yl)-2-(4-ethoxyphenyl)acetamide”.


Chemical Reactions Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For instance, the synthesis of 2-nitrothiophenes involved stirring 3-thiocyanatoenal, nitromethane, and tetra-n-butylammonium fluoride for two hours at room temperature .

Scientific Research Applications

Chemical Analogs and Research Implications

Analogs and Structural Activity : Research on chemical analogs, such as thiophene derivatives, highlights the importance of aromatic compounds in evaluating potential carcinogenicity and biological activity. Thiophene analogs of known carcinogens have been synthesized and evaluated for carcinogenic potential, demonstrating the importance of structure-activity relationships in drug development and toxicological studies (Ashby et al., 1978). These findings underscore the relevance of investigating specific chemical structures for their biological effects and potential applications in treating or understanding diseases.

Synthetic Organic Chemistry : Studies on synthetic organic chemistry based on the N-Ar axis demonstrate the significance of precise chemical modifications in developing new compounds with desired properties. Research efforts have focused on developing chemoselective N-acylation reagents and understanding the impact of chiral axes on chemical reactivity and selectivity (Kondo & Murakami, 2001). Such investigations are crucial for designing molecules with specific functions, including potential therapeutic agents.

Environmental and Toxicological Research : The degradation and environmental impact of similar compounds, such as acetaminophen, have been extensively studied, highlighting the importance of understanding the environmental fate and toxicological effects of pharmaceuticals and related compounds (Qutob et al., 2022). These studies inform on the safety, degradation pathways, and potential environmental risks of chemical compounds, which is essential for developing safer and more eco-friendly pharmaceuticals.

Neurotoxicity and Endocrine Disruption : Research into the neurotoxicity of certain flame retardants and their effects on the developing nervous system may provide insights into how related chemical structures could interact with biological systems, potentially influencing drug development and safety evaluations for new compounds (Dingemans et al., 2011). Understanding these interactions is crucial for assessing the risks and therapeutic potential of new chemical entities.

Future Directions

Thiophene-based analogs have been the subject of extensive research due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-2-19-13-5-3-11(4-6-13)9-14(18)17-15-12(10-16)7-8-20-15/h3-8H,2,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPENCIKEQBCXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanothiophen-2-yl)-2-(4-ethoxyphenyl)acetamide

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